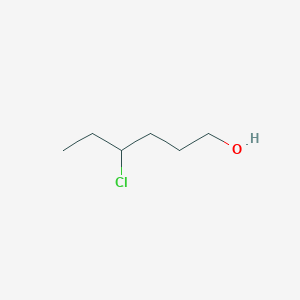

4-Chlorohexan-1-ol

Description

4-Chlorohexan-1-ol (C₆H₁₃ClO) is a halogenated primary alcohol with a chlorine atom substituted at the fourth carbon of a six-carbon chain. Halogenation generally increases boiling points and reduces water solubility compared to non-halogenated analogs .

Structure

3D Structure

Properties

IUPAC Name |

4-chlorohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO/c1-2-6(7)4-3-5-8/h6,8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIZFBMSGSCRPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510413 | |

| Record name | 4-Chlorohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58705-86-5 | |

| Record name | 4-Chlorohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorohexan-1-ol can be synthesized through several methods. One common approach involves the chlorination of hexanol. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction proceeds as follows:

C6H13OH+SOCl2→C6H13Cl+SO2+HCl

Industrial Production Methods: In an industrial setting, the production of 4-Chlorohexan-1-ol may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully monitored to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form hexanol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium hydroxide (NaOH) can yield hexanol.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: NaOH, potassium hydroxide (KOH).

Major Products Formed:

Oxidation: Hexanone, hexanal.

Reduction: Hexanol.

Substitution: Hexanol, other substituted hexanes.

Scientific Research Applications

4-Chlorohexan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.

Industry: 4-Chlorohexan-1-ol is utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 4-Chlorohexan-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Alcohols

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Water Solubility | Flash Point (°C) |

|---|---|---|---|---|---|

| 4-Chlorohexan-1-ol* | C₆H₁₃ClO | 136.62 | ~170–180 (est.) | Low | ~70–80 (est.) |

| 4-Hexen-1-ol | C₆H₁₂O | 100.16 | 158.5 | Slight | 61.1 |

| 2-Ethylhexan-1-ol | C₈H₁₆O | 130.23 | 184–185 | Low | 81 |

| 4-Propylcyclohexan-1-ol | C₉H₁₈O | 142.24 | Not reported | Very low | Not reported |

*Estimated based on structural analogs.

Research Findings

- Synthesis Insights: Halogenated alcohols like 4-Chlorohexan-1-ol are likely synthesized via nucleophilic substitution or hydrohalogenation, analogous to methods used for trifluoromethylcyclohexanol derivatives (e.g., TBAF-catalyzed reactions) .

Q & A

Basic Questions

Q. What are standard laboratory methods for synthesizing 4-Chlorohexan-1-ol?

- Methodology : Primary alcohols like hexan-1-ol can undergo chlorination via nucleophilic substitution. For example, using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions converts the hydroxyl group (-OH) to a chloride (-Cl). Temperature control (e.g., reflux at 40–60°C) minimizes side reactions like elimination .

- Key Considerations : Ensure complete removal of water to avoid hydrolysis of the chlorinating agent. Purification via fractional distillation is recommended due to potential byproducts like HCl gas .

Q. How can the purity of 4-Chlorohexan-1-ol be validated post-synthesis?

- Analytical Techniques :

- Gas Chromatography (GC) : Quantifies purity by separating volatile components .

- NMR Spectroscopy : Confirms structural integrity (e.g., δ~3.6 ppm for C1-OH proton in absence of Cl substitution) .

- FT-IR : Identifies functional groups (e.g., O-H stretch at ~3200–3600 cm⁻¹ if unreacted alcohol remains) .

Q. What safety protocols are critical when handling 4-Chlorohexan-1-ol?

- PPE : Wear nitrile gloves, goggles, and a lab coat to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile chlorinated compounds .

- Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) to prevent hazardous reactions .

Advanced Research Questions

Q. How does the C4 chlorine substituent influence the reactivity of 4-Chlorohexan-1-ol in elimination reactions?

- Mechanistic Insight : The electron-withdrawing Cl atom stabilizes transition states via inductive effects, favoring β-elimination (e.g., dehydration to 1-chlorohexene) under acidic conditions. Steric hindrance at C4 may slow competing pathways .

- Experimental Design : Compare reaction kinetics (e.g., using H₂SO₄ vs. H₃PO₄ catalysts) to quantify substituent effects .

Q. How can conflicting data on reaction yields for 4-Chlorohexan-1-ol be resolved?

- Variables to Assess :

- Catalyst Efficiency : Microreactor studies show Pd-based catalysts improve selectivity in halogenated systems .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of Cl⁻ in substitution reactions .

Q. Can computational models predict the regioselectivity of 4-Chlorohexan-1-ol in cross-coupling reactions?

- Modeling Approach : Density Functional Theory (DFT) simulations assess bond dissociation energies (BDEs) and transition-state geometries. For example, the C-Cl bond (BDE ~339 kJ/mol) is more reactive than C-OH (~385 kJ/mol) in Pd-catalyzed couplings .

- Validation : Compare computational predictions with experimental outcomes (e.g., GC-MS data) to refine parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.